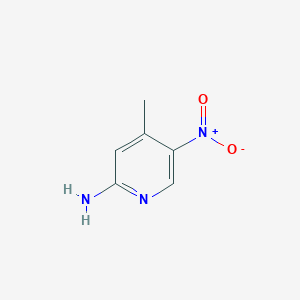
2-Amino-4-methyl-5-nitropyridine
Cat. No. B042881
Key on ui cas rn:
21901-40-6
M. Wt: 153.14 g/mol
InChI Key: GRBBNZYMXKTQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608627B2
Procedure details


Concentrated sulfuric acid (120 mL) was cooled in an ice bath at 0° C. 2-Amino-4-methylpyridine (25.0 g, 230=mol) was added portionwise. A mixture of concentrated sulfuric acid (18 mL) and concentrated nitric acid (17.5 mL) was added with addition funnel over 1 h, maintaining the temperature at 0° C. The reaction mixture was then warmed to room temperature over 4 h. After 15 h, the reaction mixture was heated at 60° C. for 1 h, and then at 100° C. for 1 h. The reaction mixture was poured over ice and adjusted to pH 4-5 with 6 N aqueous sodium hydroxide. The 3-regioisomer was removed by steam distillation (9.11 g, 26%). The remaining residue was extracted with methylene chloride and dried over sodium sulfate, and the solvent was evaporated. The dark yellow solid was crystallized from acetonitrile and methanol to give 2-amino-4-methyl-5-nitropyridine (9.53 g, 27%) as a dark yellow solid: 1H NMR (300 MHz, CD3OD) δ2.53 (3H, s), 6.39 (1H, s), 8.76 (1H, s).





Yield
27%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[N+:9]([O-])([OH:11])=[O:10].[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC(=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
17.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added with addition funnel over 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then warmed to room temperature over 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at 60° C. for 1 h
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 100° C. for 1 h
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured over ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 3-regioisomer was removed by steam distillation (9.11 g, 26%)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The remaining residue was extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dark yellow solid was crystallized from acetonitrile and methanol
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=C1)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.53 g | |
| YIELD: PERCENTYIELD | 27% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
